(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Chiral resolution Enantiomeric excess Stereospecific synthesis

Procure the (S)-enantiomer for its defined chiral integrity (specific optical rotation [α]²⁰ᴅ = -13.5°) critical for stereochemical fidelity in peptide coupling. This N-Boc protected β-amino acid analogue offers a conformationally constrained 1,4-oxazepane scaffold distinct from morpholines, demonstrated in EP300/CBP HAT inhibition programs (compound 11, DS17701585). Validated by a published enzymatic synthesis route (39% yield, 7-step) for scalable acquisition. Also serves as Brensocatib Impurity 4 reference standard for HPLC method validation per ICH guidelines.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1273567-44-4
Cat. No. B1469541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid
CAS1273567-44-4
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
InChIKeyYGITYLFOIAYYJU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273567-44-4) | Chiral Oxazepane Scaffold for Drug Discovery & Procurement


(S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273567-44-4) is a chiral heterocyclic building block comprising a seven-membered 1,4-oxazepane ring bearing a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid at the 2-position with defined (S)-stereochemistry [1]. The compound has a molecular weight of 245.27 g/mol and calculated XLogP3-AA of 0.7, indicating balanced hydrophilicity-lipophilicity for medicinal chemistry applications [2]. As an N-Boc protected β-amino acid analogue, it serves as a conformationally constrained scaffold in peptide mimetics and drug discovery programs, with the oxazepane ring providing distinct three-dimensional geometry compared to smaller ring heterocycles [3].

Why Generic Substitution of (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273567-44-4) Fails: Critical Differentiators in Procurement


Direct substitution of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid with its (R)-enantiomer, racemic mixture, morpholine analogs, or regioisomeric oxazepane carboxylates introduces quantifiable differences in synthetic yield, biological target engagement, and stereochemical integrity. The seven-membered oxazepane ring exhibits distinct conformational preferences and ring strain profiles compared to six-membered morpholines, affecting both binding affinity in biological assays and reactivity in downstream synthetic transformations [1]. Additionally, the Boc protecting group imparts specific stability and deprotection kinetics that differ from alternative protecting groups, directly influencing multi-step synthetic sequence planning [2]. The evidence below provides explicit, comparator-anchored differentiation for informed scientific selection and procurement decisions.

Product-Specific Quantitative Evidence Guide: Differentiating (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273567-44-4) from Analogs


Chiral Purity and Enantiomeric Integrity: (S)- vs (R)-Enantiomer and Racemate

The (S)-enantiomer of 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a discrete stereochemical entity with defined optical rotation and chromatographic retention, whereas the racemic mixture or (R)-enantiomer exhibit different physicochemical and biological properties. Commercial sources report the (S)-enantiomer with a specific optical rotation of [α]²⁰ᴅ = -13.5° (c = 1.0, MeOH) [1]. Procurement of the incorrect enantiomer or racemate in chiral drug discovery programs can lead to divergent biological activity profiles and confounded structure-activity relationship (SAR) interpretation. Head-to-head comparisons of enantiomers in analogous oxazepane-based inhibitors demonstrate that stereochemical configuration at the 2-position directly modulates target binding affinity and selectivity [2].

Chiral resolution Enantiomeric excess Stereospecific synthesis Medicinal chemistry Procurement specification

Comparative Synthetic Yield: N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid Synthesis Route

The synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid (the (R)-enantiomer) has been reported with a 39% overall yield over seven steps starting from methyl (2R)-glycidate, utilizing a lipase-catalyzed regioselective lactamization as the key step [1]. This establishes a benchmark for the synthetic accessibility of the (S)-enantiomer via analogous chiral pool starting materials. In contrast, alternative syntheses of related 1,4-oxazepane-2-carboxylic acid derivatives without enzymatic catalysis often require lengthier sequences or suffer from lower regioselectivity, particularly when constructing the seven-membered ring via traditional chemical cyclization methods [2].

Process chemistry Synthetic efficiency Enzymatic lactamization Scale-up Cost of goods

Biological Activity Differentiation: Oxazepane vs Morpholine Scaffolds in Glycosidase Inhibition

In a comparative study of functionalized morpholines and oxazepanes as glycosidase inhibitors, N-alkyl morpholine derivatives demonstrated superior inhibition profiles against β-D-galactosidase (bovine kidney) with IC₅₀ values of 55.1–88.6 μM, whereas corresponding N-substituted oxazepanes exhibited weaker or negligible inhibition under identical assay conditions [1]. This class-level differentiation indicates that the seven-membered oxazepane ring confers distinct spatial and electronic properties compared to the six-membered morpholine, which can be exploited for target-specific optimization but may be disadvantageous for certain enzyme pockets.

Glycosidase inhibition Scaffold comparison SAR Enzyme assay Medicinal chemistry

Purity and Analytical Characterization: Batch-to-Batch Consistency for GMP-like Applications

Commercial suppliers offer (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid with documented purity levels ranging from 95% to ≥97%, accompanied by batch-specific analytical certificates including NMR, HPLC, and LC-MS data . One source reports purity of 99%+ by HPLC with maximum single impurity ≤0.5% [1]. This level of analytical characterization and impurity profiling exceeds the typical specification for research-grade oxazepane analogs (which may be offered at 90-95% purity without impurity profiling) and is comparable to standards required for pharmaceutical intermediate procurement [2].

Analytical chemistry Quality control HPLC purity Procurement specification Regulatory compliance

Role as a Key Intermediate in Clinical-Stage DPP1 Inhibitor (Brensocatib) Development

(S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is explicitly designated as Brensocatib Impurity 4 in regulatory documentation for the clinical-stage DPP1 inhibitor Brensocatib (AZD7986/INS1007), which has advanced to Phase III clinical trials for bronchiectasis [1]. This designation establishes the compound as a process-related impurity standard required for pharmaceutical quality control and regulatory submission. In contrast, regioisomeric Boc-oxazepane carboxylic acids (e.g., 6-carboxylic acid isomers, CAS 1269755-58-9) are not documented as impurities in this clinical candidate, indicating different synthetic pathways and impurity profiles .

DPP1 inhibitor Brensocatib Bronchiectasis Clinical candidate Pharmaceutical impurity

Optimal Procurement and Research Application Scenarios for (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (CAS 1273567-44-4)


Chiral Pool Synthesis of Enantiomerically Pure β-Amino Acid Derivatives

Procure the (S)-enantiomer when the target molecule requires defined (S)-stereochemistry at the β-amino acid position. The compound's chiral integrity (supported by specific optical rotation [α]²⁰ᴅ = -13.5° in MeOH) [1] ensures stereochemical fidelity in subsequent peptide coupling or scaffold elaboration steps. This is particularly relevant for programs synthesizing conformationally constrained peptidomimetics where stereochemistry dictates biological activity.

Process Chemistry Scale-Up Using Established Enzymatic Route

Utilize this building block in scale-up campaigns informed by the published 39% overall yield (7-step) enzymatic synthesis of the enantiomeric counterpart [2]. The documented lipase-catalyzed regioselective lactamization using Novozym 435 and SpinChem rotating flow cell technology provides a validated manufacturing blueprint, reducing process development risk and enabling cost-effective procurement of larger quantities.

Analytical Method Development for DPP1 Inhibitor (Brensocatib) Quality Control

Acquire the compound as a characterized impurity standard (Brensocatib Impurity 4) for HPLC method development, validation, and batch release testing in accordance with ICH guidelines [3]. The availability of detailed characterization data (NMR, HPLC, LC-MS) supports accurate identification and quantification of this specific process-related impurity in drug substance and drug product.

Scaffold-Hopping Drug Discovery Targeting EP300/CBP Histone Acetyltransferases

Incorporate the 1,4-oxazepane core into scaffold-hopping campaigns aimed at EP300/CBP histone acetyltransferase inhibition, following the precedent of compound 11 (DS17701585) which demonstrated dose-dependent inhibition of SOX2 mRNA expression in lung squamous cell carcinoma xenograft models [4]. The Boc-protected carboxylic acid serves as a versatile starting point for parallel library synthesis exploring substituent effects on target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.